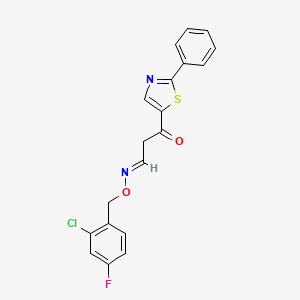

3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2-chloro-4-fluorobenzyl)oxime

Description

Properties

IUPAC Name |

(3E)-3-[(2-chloro-4-fluorophenyl)methoxyimino]-1-(2-phenyl-1,3-thiazol-5-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClFN2O2S/c20-16-10-15(21)7-6-14(16)12-25-23-9-8-17(24)18-11-22-19(26-18)13-4-2-1-3-5-13/h1-7,9-11H,8,12H2/b23-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWIHTOXTIOGLND-NUGSKGIGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(S2)C(=O)CC=NOCC3=C(C=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NC=C(S2)C(=O)C/C=N/OCC3=C(C=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2-chloro-4-fluorobenzyl)oxime typically involves multiple steps. One common route starts with the formation of the thiazole ring, followed by the introduction of the phenyl group. The oxime functional group is then added through a reaction with hydroxylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2-chloro-4-fluorobenzyl)oxime can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxime group to an amine.

Substitution: The thiazole ring and phenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions. Solvents like ethanol, methanol, and dichloromethane are often used .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 3-Oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2-chloro-4-fluorobenzyl)oxime typically involves the reaction of appropriate thiazole derivatives with oximes under controlled conditions. Characterization methods such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest . The specific compound may enhance these effects due to its unique structural features.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of synthesized thiazole derivatives on glioblastoma cell lines, demonstrating that certain derivatives led to significant reductions in cell viability, suggesting their potential as anticancer agents .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Thiazole derivatives are known for their ability to inhibit bacterial growth and exhibit antifungal activity, making them candidates for developing new antibiotics .

Case Study: Antimicrobial Screening

In a comparative study, various thiazole-based compounds were tested against Gram-positive and Gram-negative bacteria. Results indicated that some derivatives showed potent activity against resistant strains, highlighting their potential use in treating infections caused by multidrug-resistant bacteria .

Mechanism of Action

The mechanism of action of 3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2-chloro-4-fluorobenzyl)oxime involves its interaction with specific molecular targets. The thiazole ring and oxime group can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. This compound may also interfere with DNA replication and protein synthesis, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s key structural analogs vary in the oxime substituent and thiazole ring modifications. Below is a comparative analysis based on available

Table 1: Structural Analogs Comparison

Key Observations :

Substituent Effects: The 2-chloro-4-fluorobenzyl group in the target compound enhances electron-withdrawing properties compared to the methyl group in 338414-39-3. This may improve stability and interaction with hydrophobic binding pockets in target enzymes .

Synthetic Utility :

Comparison with Functional Analogs (Oxime Carbamates)

Oxime carbamates like aldicarb (CAS 116-06-3) and aldoxycarb (CAS 1646-88-4) share the oxime functional group but differ in core structure and applications:

Table 2: Functional Analogs Comparison

Key Observations :

Mechanistic Differences :

- Aldicarb acts as an acetylcholinesterase inhibitor , leveraging its carbamate group. The target compound lacks this moiety, suggesting a different mechanism, possibly targeting thiazole-dependent enzymes .

- The thiazole ring in 338414-43-0 may confer metal-binding properties , useful in catalysis or chelation-based therapies, unlike aldicarb’s linear structure .

Toxicity: Aldicarb is classified as “extremely hazardous” by the EPA due to acute neurotoxicity, while the target compound’s toxicity remains uncharacterized.

Computational and Experimental Insights

- Molecular Docking (AutoDock) : The 2-chloro-4-fluorobenzyl group in 338414-43-0 could enhance binding affinity to hydrophobic enzyme pockets compared to methyl or dichloro analogs. Computational studies using AutoDock4 could validate this hypothesis .

- Electrostatic Potential Analysis (Multiwfn): The electron-deficient benzyl group may increase reactivity in nucleophilic environments, a property exploitable in prodrug design .

Biological Activity

3-Oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2-chloro-4-fluorobenzyl)oxime is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C19H15ClF2N2O2S |

| Molecular Weight | 396.85 g/mol |

| CAS Number | 338414-42-9 |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 573.4 ± 60.0 °C at 760 mmHg |

The biological activity of this compound is primarily attributed to its structural components, including the thiazole ring and the oxime group. These functional groups enable the compound to interact with various biological targets, modulating enzyme activities and influencing cellular pathways.

Key Mechanisms

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. This inhibition leads to a reduction in pro-inflammatory mediators, suggesting potential anti-inflammatory properties .

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) have been determined, showing effective activity at concentrations ranging from 100 to 400 µg/mL .

Anticancer Properties

Recent research has explored the anticancer potential of thiazole derivatives, including our compound of interest. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves activation of intrinsic and extrinsic apoptotic pathways, leading to cell death .

Case Study: Anticancer Activity

A study evaluated a series of thiazolidinone derivatives for their cytotoxic effects against various cancer cell lines. Among these, derivatives similar to our compound showed significant growth inhibition compared to standard treatments like irinotecan. The most potent derivative exhibited lower IC50 values than the reference drug, highlighting the therapeutic potential of thiazole-based compounds .

Antimicrobial Activity

The compound's antimicrobial efficacy was assessed through a series of experiments against common bacterial strains. The results indicated that it possesses moderate-to-good antimicrobial activity, particularly against Gram-positive bacteria. The structure-activity relationship (SAR) analysis suggested that modifications to the phenyl group could enhance its antimicrobial potency .

Research Findings Summary

The biological activity of this compound is supported by various studies indicating its potential as an anti-inflammatory and antimicrobial agent, as well as a candidate for anticancer therapies.

Comparative Table of Biological Activities

Q & A

Q. What are the key synthetic steps for preparing 3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2-chloro-4-fluorobenzyl)oxime?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Formation of the thiazole core via cyclocondensation of thiourea derivatives with α-bromoketones.

- Step 2 : Introduction of the oxime group by reacting the aldehyde intermediate with hydroxylamine hydrochloride under acidic conditions (e.g., ethanol/HCl).

- Step 3 : Benzylation using 2-chloro-4-fluorobenzyl bromide in the presence of a base like triethylamine and a polar aprotic solvent (e.g., DMF) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization for high-purity isolation.

Q. How is the compound structurally characterized?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and oxime tautomerism. For example, the oxime proton appears as a singlet near δ 8.5–9.0 ppm .

- X-ray Crystallography : SHELX programs refine crystal structures to resolve bond lengths and angles, critical for confirming stereochemistry and hydrogen-bonding networks .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods predict the compound’s electronic properties and reactivity?

- Methodological Answer :

- Wavefunction Analysis : Multiwfn calculates electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites. For example, the oxime group’s lone pairs show high electron density, influencing hydrogen-bonding interactions .

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311G++(d,p) level to predict tautomeric stability (oxime vs. nitroso forms) and frontier molecular orbitals (HOMO-LUMO gaps) .

Q. How to resolve contradictions in crystallographic data during refinement?

- Methodological Answer :

- SHELXL Refinement : Use twin refinement for overlapping diffraction spots in twinned crystals. Adjust parameters like BASF (twin scale factor) and HKLF5 to improve R-factor convergence .

- Disorder Modeling : For flexible substituents (e.g., benzyl groups), split atoms into multiple positions with occupancy factors refined against Fo² − Fc² maps .

Q. What strategies validate structure-activity relationships (SAR) for biological activity?

- Methodological Answer :

- Comparative SAR : Synthesize analogs (e.g., replacing 2-chloro-4-fluorobenzyl with 2,6-dichlorobenzyl) and test antimicrobial activity. Use MIC assays against S. aureus and E. coli to correlate substituent effects .

- Molecular Docking : AutoDock Vina docks the compound into target proteins (e.g., bacterial DNA gyrase) to identify binding interactions (e.g., oxime hydrogen bonds with Arg1216) .

Q. How to address conflicting bioactivity data across experimental models?

- Methodological Answer :

- In Vitro/In Vivo Bridging : Use HepG2 cells for cytotoxicity (MTT assay) and murine models for pharmacokinetics (plasma half-life via HPLC). Adjust dosing regimens if hepatic clearance varies .

- Metabolite Profiling : LC-MS/MS identifies oxidative metabolites (e.g., sulfoxide derivatives) that may contribute to off-target effects .

Q. How to optimize synthetic yield and purity for scale-up?

- Methodological Answer :

- Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent polarity) using a central composite design. Response surface methodology identifies optimal conditions (e.g., 60°C in acetonitrile for 85% yield) .

- Quality Control : In-process HPLC monitors intermediate purity (>98%) to avoid downstream impurities .

Q. What analytical methods assess stability under varying conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light. Monitor degradation via TLC and UPLC-PDA to identify labile groups (e.g., oxime hydrolysis to ketone) .

- Kinetic Stability Analysis : Arrhenius plots predict shelf-life at 25°C using rate constants from accelerated stability testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.